molecular formula C13H9ClFNO3 B6389564 MFCD18317501 CAS No. 1261959-88-9

MFCD18317501

Cat. No.: B6389564
CAS No.: 1261959-88-9
M. Wt: 281.66 g/mol
InChI Key: NWJCOJRGZQQNIK-UHFFFAOYSA-N
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Description

For instance, CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative with the molecular formula C₆H₅BBrClO₂, shares key functional groups and synthesis pathways with MFCD18317501 . This compound exhibits moderate solubility (0.24 mg/mL) and a logP (octanol-water partition coefficient) range of 0.61–2.15, indicating balanced lipophilicity and hydrophilicity.

Properties

IUPAC Name

2-chloro-5-(2-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c1-19-8-2-3-9(11(15)5-8)7-4-10(13(17)18)12(14)16-6-7/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJCOJRGZQQNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687538
Record name 2-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-88-9
Record name 2-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoro-4-methoxyphenyl)nicotinic acid typically involves the reaction of 2-fluoro-4-methoxyaniline with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(2-fluoro-4-methoxyphenyl)nicotinic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-4-methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinic acid derivatives.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methoxyphenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-4-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MFCD18317501 and three structurally related boronic acid derivatives, drawing from experimental data in the provided evidence.

Key Differences

Structural Complexity :

  • CAS 1046861-20-4 contains bromine, chlorine, and boronic acid groups, enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions .
  • CAS 1761-61-1 (C₇H₅BrO₂) lacks a boronic acid group but includes a brominated aromatic ring, making it more suitable for electrophilic substitution reactions .
  • CAS 1533-03-5 (C₁₀H₉F₃O) features a trifluoromethyl group, imparting metabolic stability and enhanced hydrophobic interactions in drug design .

Biological Activity: CAS 1046861-20-4 and CAS 1533-03-5 both exhibit BBB permeability, suggesting CNS applicability. CAS 1761-61-1 shows higher solubility (0.687 mg/mL) but lacks explicit data on bioactivity, limiting its therapeutic relevance .

Synthetic Feasibility: CAS 1046861-20-4 requires palladium-catalyzed reactions under controlled conditions (75°C, 1.33 hours), whereas CAS 1533-03-5 employs simpler methanol-based synthesis with higher yields (98%) .

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